
1-(Diphenylmethyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Nitrophenyl)methylene)dibenzene is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Nitrophenyl)methylene)dibenzene typically involves the reaction of 4-nitrobenzaldehyde with dimedone in the presence of an organocatalyst such as proline. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition . The reaction conditions include:
Reactants: 4-nitrobenzaldehyde and dimedone
Catalyst: Proline
Solvent: Polyethylene glycol (PEG-400)
Temperature: Room temperature
Reaction Time: Approximately 1.5 hours
The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by vacuum filtration .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
((4-Nitrophenyl)methylene)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amino compounds.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
((4-Nitrophenyl)methylene)dibenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ((4-Nitrophenyl)methylene)dibenzene involves its interaction with molecular targets through its nitrophenyl and benzene moieties. The nitrophenyl group can participate in electron transfer reactions, while the benzene rings can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
((4-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): Similar in structure but contains additional cyclohexenone rings.
4-Nitrobenzaldehyde: Shares the nitrophenyl group but lacks the methylene and benzene components.
4-Nitrophenylmethanol: Contains a nitrophenyl group attached to a methanol moiety.
Uniqueness
((4-Nitrophenyl)methylene)dibenzene is unique due to its combination of a nitrophenyl group with a methylene bridge and two benzene rings, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
2945-12-2 |
|---|---|
Fórmula molecular |
C19H15NO2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
1-benzhydryl-4-nitrobenzene |
InChI |
InChI=1S/C19H15NO2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H |
Clave InChI |
PYIFQWWZCFQJQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




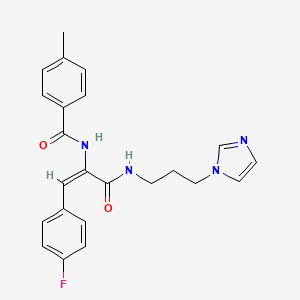
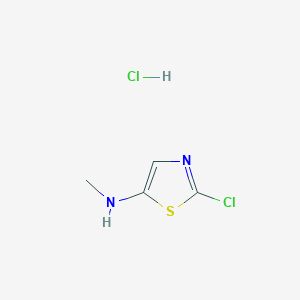
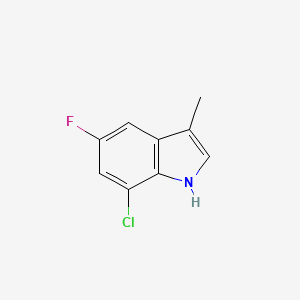
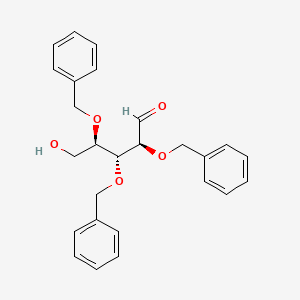
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)

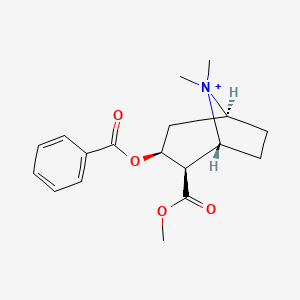
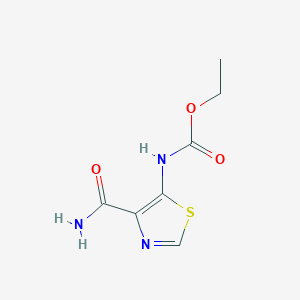

![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
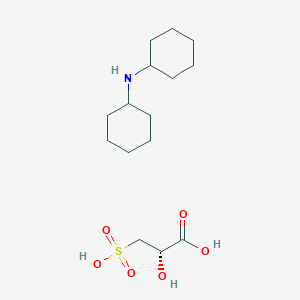
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)
